2-(1H-1,2,4-triazol-1-ylmethyl)morpholine

Antifungal Candida albicans MIC determination

This scaffold uniquely combines a morpholine ring with a 1,2,4-triazole moiety via a methylene linker—a connectivity that delivers superior antifungal potency (2-fold MIC advantage over fluconazole against Candida albicans [8 vs. 16 µg/mL] and enhanced activity against Aspergillus fumigatus [4 vs. 8 µg/mL for voriconazole]). The 1,2,4-regiochemistry positions N-2/N-4 as hydrogen-bond acceptors for enzyme hinge regions (CYP51, CDK kinases), a binding mode impossible for 1,2,3-isomers. Dual orthogonal reactive sites—the morpholine secondary amine and the triazole N-1 position—enable parallel library synthesis for kinase inhibitor programs (e.g., CDK7/CDK9 candidates with nanomolar IC₅₀). The morpholine ring's tertiary nitrogen (pKa ≈ 8.4) enhances aqueous solubility, reducing DMSO dependence in biological assays. Procure at ≥98% purity to ensure batch-to-batch reproducibility in antifungal/anticancer SAR campaigns.

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
CAS No. 1315449-56-9
Cat. No. B6611948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-ylmethyl)morpholine
CAS1315449-56-9
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Structural Identifiers
SMILESC1COC(CN1)CN2C=NC=N2
InChIInChI=1S/C7H12N4O/c1-2-12-7(3-8-1)4-11-6-9-5-10-11/h5-8H,1-4H2
InChIKeyDRHRFGKZKCJWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine (CAS 1315449-56-9) – Heterocyclic Building Block for Antimicrobial and Antifungal Research


2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine (CAS 1315449-56-9) is a heterocyclic compound featuring both a morpholine ring and a 1,2,4-triazole moiety connected via a methylene bridge . With a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 g/mol, it serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound belongs to a class of 1,2,4-triazole derivatives that are widely studied for their antimicrobial, antifungal, and anticancer properties, and its dual pharmacophore structure enables further functionalization at both the morpholine nitrogen and triazole positions [1].

Why 2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine (CAS 1315449-56-9) Cannot Be Interchanged with Generic Triazole or Morpholine Analogs


Triazole-containing compounds are frequently treated as interchangeable building blocks in procurement; however, the specific connectivity (C-2 morpholine substitution via a methylene linker) and the 1,2,4-triazole regiochemistry in 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine confer distinct reactivity, solubility, and biological activity profiles that generic analogs cannot replicate [1]. Class-level evidence demonstrates that morpholine-substituted 1,2,4-triazole derivatives consistently exhibit lower MIC values than non-morpholine counterparts or standard antibacterials such as ampicillin [2], while the position of the triazole nitrogen atoms (1,2,4- vs. 1,2,3-regioisomers) significantly affects target binding and antimicrobial spectrum [3]. These quantitative differences, detailed below, directly impact experimental reproducibility and compound selection decisions.

Product-Specific Quantitative Differentiation Evidence for 2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine (CAS 1315449-56-9)


Antifungal Activity Against Candida albicans: 2× Potency Advantage Over Fluconazole

In head-to-head antifungal susceptibility testing, 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine demonstrated an MIC of 8 µg/mL against Candida albicans, compared to 16 µg/mL for fluconazole under the same assay conditions, representing a 2-fold potency advantage . The compound also showed activity against Aspergillus fumigatus with an MIC of 4 µg/mL, versus 8 µg/mL for voriconazole . These values position the compound as a viable scaffold for antifungal lead optimization with potency exceeding or matching first-line clinical azoles in these in vitro models.

Antifungal Candida albicans MIC determination

Enhanced Antimicrobial Activity: Morpholine-Substituted Triazoles Outperform Non-Morpholine Counterparts

A comparative study evaluating the biological activity of new triazole derivatives found that compounds with morpholine substitutions exhibited enhanced antimicrobial and anticancer properties compared to their non-morpholine counterparts . This SAR observation is corroborated by Mannich base studies where morpholine-containing 1,2,4-triazole derivatives (compounds 5a–d) showed significantly lower MIC values than the standard antibacterial ampicillin against both bacterial and fungal strains [1]. Specifically, compound 5d carrying a nitro substituent on the thiophene ring demonstrated the most promising antibacterial and antifungal activity in the series [1].

Antimicrobial Structure-activity relationship Morpholine pharmacophore

1,2,4-Triazole Regiochemistry: Differential Biological Profile vs. 1,2,3-Triazole Isomer

The 1,2,4-triazole isomer (CAS 1315449-56-9) and its 1,2,3-triazole counterpart (2-(1H-1,2,3-triazol-1-ylmethyl)morpholine) share the identical molecular formula (C₇H₁₂N₄O) and molecular weight (168.20 g/mol), yet differ critically in the arrangement of nitrogen atoms within the triazole ring [1]. Comprehensive reviews of triazole medicinal chemistry demonstrate that 1,2,4-triazoles exhibit a broader and more balanced antibacterial/antifungal spectrum, while 1,2,3-triazoles have been more extensively exploited as stable linkers via click chemistry rather than as direct pharmacophores [2]. In 1,2,4-triazole, the N-2 and N-4 nitrogen atoms serve as hydrogen bond acceptors capable of interacting with enzyme hinge regions, a binding mode not geometrically feasible with the 1,2,3-regioisomer [3].

Triazole regiochemistry 1,2,4-triazole 1,2,3-triazole Antimicrobial selectivity

Enhanced Solubility and Balanced Lipophilicity Via Morpholine Ring Compared to Phenyl-Triazole Analogs

The morpholine oxygen in triazole-morpholine hybrids reduces logP compared to phenyl-triazole analogs, improving aqueous solubility—a critical parameter for both in vitro assay compatibility and in vivo pharmacokinetics [1]. The morpholine ring contributes a tertiary nitrogen (pKa ≈ 8.4) that enables pH-dependent protonation, enhancing water solubility under physiological conditions [2]. In contrast, 4-(1H-1,2,4-triazol-1-ylmethyl)aniline (CAS 119192-10-8), which replaces the morpholine ring with an aniline group, shows higher predicted logP and reduced aqueous solubility, limiting its utility in aqueous biological assay systems . The morpholine moiety is present in approximately 18% of CNS-active drugs due to its favorable balance of solubility and membrane permeability [2].

Physicochemical properties Solubility LogP Drug-likeness

Dual Functionalization Sites Enable Scaffold Diversification Not Possible with Simple Triazole or Morpholine Monomers

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine provides two orthogonal functionalization handles: the secondary amine of the morpholine ring and the N-1 position of the 1,2,4-triazole [1]. This dual reactivity enables the synthesis of 4-substituted morpholine derivatives (e.g., 4-(4,6-dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine, a CDK7/CDK9 inhibitor scaffold with reported IC₅₀ values in the low nanomolar range) and 1,2,4-triazole N-substituted derivatives independently. In comparison, simple morpholine or unsubstituted 1,2,4-triazole each offer only a single reactive center, limiting their utility as scaffold diversification platforms [2]. Commercially, the compound is available with a purity specification of 95–98% from multiple vendors, ensuring reproducible synthetic outcomes .

Scaffold diversification Building block Synthetic versatility Medicinal chemistry

Morpholine-Containing Triazole Mannich Bases Exhibit Cross-Study Antibacterial Potency Superior to Ampicillin

In a controlled comparative study, morpholine-containing 1,2,4-triazole Mannich bases (compounds 5a–d) were synthesized and tested alongside their non-morpholine Schiff base precursors (compounds 4a–d) [1]. The Mannich base 5d, carrying a nitro substituent on the thiophene ring, demonstrated antibacterial and antifungal activity with MIC values lower than the clinical standard ampicillin, while the corresponding Schiff base 4d showed reduced activity [1]. This within-series comparison directly isolates the contribution of the morpholine Mannich base moiety to antimicrobial potency. Additionally, in a separate study, morpholine derivative (15) exhibited an MIC of 0.83 µM against both Candida albicans and Escherichia coli, within the active range (0.29–5.30 µM) observed across the morpholine-containing compound series [2].

Antibacterial Mannich base MIC comparison Ampicillin

Optimal Research and Industrial Application Scenarios for 2-(1H-1,2,4-Triazol-1-ylmethyl)morpholine (CAS 1315449-56-9)


Antifungal Lead Optimization: Scaffold for Fluconazole-Overcoming Candidates

Given the compound's demonstrated 2-fold MIC advantage over fluconazole against Candida albicans (8 µg/mL vs. 16 µg/mL) and superior potency against Aspergillus fumigatus (4 µg/mL vs. voriconazole 8 µg/mL) , this scaffold is ideally suited for medicinal chemistry programs targeting azole-resistant fungal strains. Researchers can functionalize the morpholine nitrogen and/or triazole positions to further improve potency, selectivity, and pharmacokinetic properties while retaining the core scaffold responsible for the baseline antifungal activity.

Antimicrobial Library Synthesis Using Dual Orthogonal Functionalization

The compound's two orthogonal reactive sites—the morpholine secondary amine and the triazole N-1 position—enable parallel library synthesis from a single building block . This dual reactivity has been exploited to generate CDK7/CDK9 inhibitor candidates with nanomolar IC₅₀ values and can be applied to antimicrobial library generation. The morpholine Mannich base formation, which has been shown to enhance antimicrobial potency beyond that of ampicillin [1], can be executed at the morpholine nitrogen while independently modifying the triazole ring for additional SAR exploration.

Aqueous-Compatible Biological Assay Development

The morpholine ring's contribution to aqueous solubility—via its tertiary nitrogen (pKa ≈ 8.4) enabling pH-dependent protonation and its oxygen atom reducing logP compared to phenyl-triazole analogs —makes this compound particularly suitable for in vitro biological assays requiring aqueous buffer conditions. This property reduces reliance on DMSO as a co-solvent, minimizing solvent-related artifacts in cell-based and biochemical assays. Procurement of the compound at ≥95% purity ensures reproducible solubility and activity measurements across experimental replicates.

1,2,4-Triazole Pharmacophore Research: Regiochemistry-Dependent Target Engagement Studies

For research groups investigating the differential biological activity of triazole regioisomers, 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine serves as the 1,2,4-regioisomer reference compound, distinct from its 1,2,3-triazole isomer . The 1,2,4-triazole arrangement positions N-2 and N-4 nitrogens as hydrogen bond acceptors capable of interacting with enzyme hinge regions (e.g., CYP51 in fungi, CDK kinases in cancer), a binding mode not geometrically feasible for the 1,2,3-regioisomer . Controlled comparative studies using both regioisomers can delineate the structural determinants of target engagement and antimicrobial selectivity.

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